molecular formula C15H17Cl2N3O2S B5774833 2-(2,4-DICHLOROPHENOXY)-N-[5-(2-METHYL-2-BUTANYL)-1,3,4-THIADIAZOL-2-YL]ACETAMIDE

2-(2,4-DICHLOROPHENOXY)-N-[5-(2-METHYL-2-BUTANYL)-1,3,4-THIADIAZOL-2-YL]ACETAMIDE

Cat. No.: B5774833
M. Wt: 374.3 g/mol
InChI Key: SGWSWXMNVRTJLM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2,4-DICHLOROPHENOXY)-N-[5-(2-METHYL-2-BUTANYL)-1,3,4-THIADIAZOL-2-YL]ACETAMIDE is a synthetic organic compound known for its diverse applications in various scientific fields. This compound is characterized by its complex structure, which includes a dichlorophenoxy group, a thiadiazole ring, and an acetamide moiety. It is primarily used in research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-DICHLOROPHENOXY)-N-[5-(2-METHYL-2-BUTANYL)-1,3,4-THIADIAZOL-2-YL]ACETAMIDE typically involves multiple steps, starting with the preparation of the dichlorophenoxy and thiadiazole intermediates. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product yield and purity .

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using optimized synthetic routes that ensure cost-effectiveness and high efficiency. The process involves the use of large reactors and continuous monitoring of reaction parameters to maintain product quality .

Chemical Reactions Analysis

Types of Reactions

2-(2,4-DICHLOROPHENOXY)-N-[5-(2-METHYL-2-BUTANYL)-1,3,4-THIADIAZOL-2-YL]ACETAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

The common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. The reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-(2,4-DICHLOROPHENOXY)-N-[5-(2-METHYL-2-BUTANYL)-1,3,4-THIADIAZOL-2-YL]ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2,4-DICHLOROPHENOXY)-N-[5-(2-METHYL-2-BUTANYL)-1,3,4-THIADIAZOL-2-YL]ACETAMIDE is unique due to its combination of a dichlorophenoxy group and a thiadiazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific research and industrial applications .

Properties

IUPAC Name

2-(2,4-dichlorophenoxy)-N-[5-(2-methylbutan-2-yl)-1,3,4-thiadiazol-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17Cl2N3O2S/c1-4-15(2,3)13-19-20-14(23-13)18-12(21)8-22-11-6-5-9(16)7-10(11)17/h5-7H,4,8H2,1-3H3,(H,18,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGWSWXMNVRTJLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)(C)C1=NN=C(S1)NC(=O)COC2=C(C=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17Cl2N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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